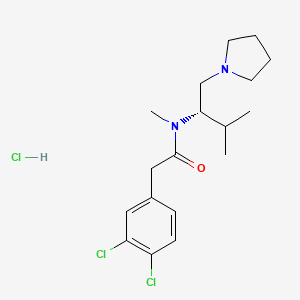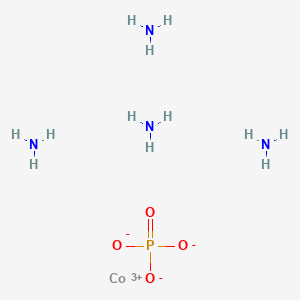
4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one
概要
説明
4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one is a heterocyclic compound that features both furan and oxazole rings. Compounds with such structures are often of interest in organic chemistry due to their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one typically involves the condensation of ethyl glyoxylate with 2-furylamine, followed by cyclization. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the ethoxymethylene group.
Substitution: The furan and oxazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups into the furan or oxazole rings.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the synthesis of materials with specific properties.
作用機序
The mechanism by which 4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, affecting various molecular pathways. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 4-(Methoxymethylene)-2-(2-furyl)oxazol-5-one
- 4-(Ethoxymethylene)-2-(2-thienyl)oxazol-5-one
- 4-(Ethoxymethylene)-2-(2-pyridyl)oxazol-5-one
Uniqueness
4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one is unique due to the presence of both furan and oxazole rings, which can impart specific chemical and biological properties. Its ethoxymethylene group also provides a site for further chemical modifications, making it a versatile compound for various applications.
特性
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(furan-2-yl)-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-13-6-7-10(12)15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUXYCJTSXXWBJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C(=O)OC(=N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80589-23-7 | |
| Record name | 2-Furyl-4-ethoxymethylene-5-oxazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080589237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-[(1-Hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] (2S)-2-[[2-(2-hydroxyphenyl)-4-methyl-5H-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy(tetradecanoyl)amino]hexanoate](/img/structure/B1227919.png)


![6-[5-Hydroxy-2-methyl-1-(2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B1227923.png)



![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)
![(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol](/img/structure/B1227929.png)
![3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester](/img/structure/B1227932.png)
![2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)
